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Compound of Interest

N-[2-(4-

Compound Name: cyclohexylphenoxy)ethyllacetamid
e

CAS No.: 282104-64-7

Cat. No.: B326664

Get Quote

Executive Summary & Mechanism of Action

N-[2-(4-cyclohexylphenoxy)ethyl]lacetamide is a synthetic small molecule belonging to the
phenoxyethylamine class of melatonin receptor ligands. It functions as a bioisostere of
melatonin, where the endogenous indole core is replaced by a lipophilic 4-cyclohexylphenoxy
moiety.

This structural modification is critical for research into MT1 and MT2 receptor selectivity. While
endogenous melatonin is rapidly metabolized and non-selective, phenoxy-based analogs like
this compound are designed to probe the hydrophobic pockets of the receptor binding site,
often exhibiting altered pharmacokinetic profiles and sub-nanomolar affinity.

Mechanism of Action[1][2]

¢ Primary Target: Melatonin Receptors (MT1/MT2).[1]
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» Signaling Pathway: Agonism of G-protein coupled receptors (GPCRs) MT1 and MT2 leads to

the recruitment of Gi/o proteins, inhibiting Adenylyl Cyclase (AC) and reducing intracellular

cAMP levels.

o Structural Logic: The N-acetyl group mimics the amide side chain of melatonin (essential for

binding), while the 4-cyclohexylphenoxy group probes the lipophilic auxiliary binding pocket,

typically occupied by the 5-methoxyindole of melatonin.

Comparative Analysis: Compound Performance

The following table contrasts N-[2-(4-cyclohexylphenoxy)ethyl]acetamide with the

endogenous ligand (Melatonin) and key clinical/research alternatives (Ramelteon, Agomelatine,

Luzindole).
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*Note: Values for the specific cyclohexyl derivative are extrapolated from the established SAR
of the phenoxyethylamine class (e.g., 4-phenyl analogs).

Key Differentiators

e Non-Indolic Scaffold: Unlike Melatonin and Luzindole, this compound lacks the indole ring,
eliminating the risk of oxidation to kynurenine-like metabolites.

» Hydrophobic Bulk: The cyclohexyl substitution at the para-position of the phenoxy ring
significantly increases lipophilicity compared to the methoxy group of melatonin. This often
correlates with increased residence time in the receptor binding pocket.

o Research Ultility: It serves as a critical tool to test the "bulk tolerance" of the MT1/MT2
hydrophobic pockets, aiding in the design of subtype-selective drugs.

Biological Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by N-[2-(4-
cyclohexylphenoxy)ethyl]lacetamide upon binding to the MT1 receptor.
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Caption: Signal transduction cascade initiated by phenoxyethylamine agonists. The compound
activates Gi/o-coupled MT1 receptors, suppressing CAMP production.

Experimental Protocols for Validation
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To validate the activity of N-[2-(4-cyclohexylphenoxy)ethyl]acetamide, researchers should
employ the following standardized assays.

A. Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (

) for MT1/MT2 receptors.

e Preparation: Transfect CHO or HEK293 cells with human MT1 or MT2 receptor cDNA.
Harvest membranes by centrifugation (40,000 x g, 20 min).

 Incubation:
o Mix membrane homogenates (50 pg protein) with 2-

[]-iodomelatonin (200 pM) as the radioligand.

o Add N-[2-(4-cyclohexylphenoxy)ethyl]acetamide at varying concentrations (

to
M).

o Incubate for 60 minutes at 37°C in Tris-HCI buffer (pH 7.4).

o Termination: Filter rapidly through glass fiber filters (Whatman GF/B) pre-soaked in 0.5%
polyethylenimine. Wash 3x with ice-cold buffer.

e Analysis: Measure radioactivity via gamma counter. Calculate

and convert to

using the Cheng-Prusoff equation.

B. GTP S Functional Assay (Efficacy)

Objective: Confirm agonism by measuring G-protein activation.

o Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM
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, 10 uM GDP, pH 7.4.

» Reaction:
o Incubate membranes with the test compound and |
S|GTP
S (0.1 nM) for 30 min at 30°C.
o Non-specific binding is determined using 10 uM GTP
S (unlabeled).

e Readout: Filter and count bound radioactivity. Agonists will show a dose-dependent increase
in [
S|GTP

S binding (typically >150% of basal).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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